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1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate Documentation Hub

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  • Product: 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate
  • CAS: 182750-13-6

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 4-Oxopyrrolidine-1,2-dicarboxylates: A Technical Guide for Drug Discovery Professionals

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent three-dimensionality and stereochemical complexity offer a rich l...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent three-dimensionality and stereochemical complexity offer a rich landscape for the design of novel therapeutics.[1] This technical guide focuses on a specific, yet highly promising, subclass: 4-oxopyrrolidine-1,2-dicarboxylates. We will delve into the synthesis, key physicochemical properties, and burgeoning therapeutic applications of this scaffold, with a particular emphasis on neurodegenerative disorders and metabolic diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols and data-driven insights to guide future research and development efforts.

The 4-Oxopyrrolidine-1,2-dicarboxylate Scaffold: A Primer

The 4-oxopyrrolidine-1,2-dicarboxylate core, characterized by a ketone at the C4 position and carboxylate groups at the N1 and C2 positions, presents a unique combination of structural features. The presence of the ketone introduces a site for potential hydrogen bonding and further chemical modification, while the dicarboxylate moieties offer opportunities to modulate polarity, solubility, and interactions with biological targets. The stereochemistry at the C2 position is a critical determinant of biological activity, with the (S) and (R) enantiomers often exhibiting distinct pharmacological profiles.[2]

A key starting material for the synthesis of this scaffold is di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, available in both (S) and (R) enantiomeric forms.[1][3] This chiral synthon provides a versatile platform for the development of a diverse library of derivatives through modification of the carboxylate groups and reactions involving the ketone.

Therapeutic Applications in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing unmet medical need. The multifactorial nature of these diseases necessitates the development of therapeutics with diverse mechanisms of action. Derivatives of the 4-oxopyrrolidine scaffold have shown considerable promise in this area.

Inhibition of Acetylcholinesterase and β-Amyloid Aggregation in Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine levels and the aggregation of β-amyloid (Aβ) plaques.[4] A recent study detailed the synthesis and evaluation of a series of novel oxopyrrolidine derivatives as dual inhibitors of acetylcholinesterase (AChE) and Aβ protein aggregation.[4]

One of the lead compounds, ethyl 2-(2-(2,6-dimethylphenylcarbamoyl)-5-oxopyrrolidin-1-yl)acetate, demonstrated potent AChE inhibition with an IC50 value of 1.84 ng/g tissue, which was superior to the standard drug donepezil (IC50 = 3.34 ng/g tissue).[4] Furthermore, another derivative, 1-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide, showed significant inhibition of Aβ42 protein with an IC50 value of 11.3 pg/g tissue, compared to 18.4 pg/g for donepezil.[4] These findings highlight the potential of the oxopyrrolidine core to serve as a template for the design of multi-target-directed ligands for Alzheimer's disease.

Hypothesized Mechanism of Action:

The 4-oxopyrrolidine-1,2-dicarboxylate scaffold can be envisioned to interact with the catalytic and peripheral anionic sites of AChE. The carboxylate groups can form hydrogen bonds with key amino acid residues in the active site, while the pyrrolidine ring and its substituents can engage in hydrophobic interactions. In the context of Aβ aggregation, the scaffold may interfere with the protein-protein interactions necessary for fibril formation.

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Alzheimer's Disease Pathology and 4-Oxopyrrolidine-1,2-dicarboxylate Intervention cluster_Pathology Pathological Processes in Alzheimer's Disease cluster_Intervention Therapeutic Intervention with 4-Oxopyrrolidine-1,2-dicarboxylates APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta Cleavage by beta_secretase β-secretase beta_secretase->Abeta gamma_secretase γ-secretase gamma_secretase->Abeta Abeta_oligomers Aβ Oligomers Abeta->Abeta_oligomers Aggregation Abeta_plaques Aβ Plaques Abeta_oligomers->Abeta_plaques Further Aggregation Neurotoxicity Neurotoxicity & Neuronal Death Abeta_plaques->Neurotoxicity Cognitive_Decline Cognitive Decline Neurotoxicity->Cognitive_Decline ACh Acetylcholine (ACh) Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis by AChE Acetylcholinesterase (AChE) AChE->Choline_Acetate Choline_Acetate->Cognitive_Decline Reduced ACh levels lead to Oxopyrrolidine 4-Oxopyrrolidine-1,2- dicarboxylate Derivative Inhibit_AChE Inhibition of AChE Oxopyrrolidine->Inhibit_AChE Inhibit_Abeta_Aggregation Inhibition of Aβ Aggregation Oxopyrrolidine->Inhibit_Abeta_Aggregation Inhibit_AChE->AChE Blocks Inhibit_Abeta_Aggregation->Abeta_oligomers Prevents

Caption: Alzheimer's pathology and potential intervention points for 4-oxopyrrolidine-1,2-dicarboxylates.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the methodology described in the evaluation of oxopyrrolidine derivatives.[4][5]

Objective: To determine the in vitro inhibitory activity of 4-oxopyrrolidine-1,2-dicarboxylate derivatives against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (4-oxopyrrolidine-1,2-dicarboxylate derivatives)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations. For the control well, add 25 µL of the solvent.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution to each well.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Compound Target IC50 Reference
Ethyl 2-(2-(2,6-dimethylphenylcarbamoyl)-5-oxopyrrolidin-1-yl)acetateAcetylcholinesterase1.84 ng/g tissue[4]
1-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-2-carboxamideβ-amyloid 42 protein11.3 pg/g tissue[4]
DonepezilAcetylcholinesterase3.34 ng/g tissue[4]
Donepezilβ-amyloid 42 protein18.4 pg/g tissue[4]

Potential Applications in Metabolic Diseases: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[6][7] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[6] The pyrrolidine scaffold is a key feature of several approved DPP-IV inhibitors, including vildagliptin and saxagliptin.[6]

While direct studies on 4-oxopyrrolidine-1,2-dicarboxylates as DPP-IV inhibitors are limited, the structural similarity to known inhibitors suggests that this scaffold is a promising starting point for the design of novel DPP-IV inhibitors. The dicarboxylate functionality at the N1 and C2 positions can mimic the dipeptide substrate of DPP-IV, while the 4-oxo group can be exploited for additional interactions within the enzyme's active site.

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DPP-IV Inhibition Workflow cluster_Design Compound Design & Synthesis cluster_Screening In Vitro Screening cluster_Evaluation In Vivo Evaluation Scaffold 4-Oxopyrrolidine-1,2- dicarboxylate Scaffold Library_Synthesis Library Synthesis Scaffold->Library_Synthesis DPPIV_Assay DPP-IV Inhibition Assay Library_Synthesis->DPPIV_Assay Test Compounds Selectivity_Assay Selectivity Profiling (DPP-8, DPP-9, FAP) DPPIV_Assay->Selectivity_Assay Hits OGTT Oral Glucose Tolerance Test (OGTT) in rodent models Selectivity_Assay->OGTT Lead Compounds PK_Studies Pharmacokinetic (PK) Studies OGTT->PK_Studies

Caption: Experimental workflow for the discovery of 4-oxopyrrolidine-1,2-dicarboxylate-based DPP-IV inhibitors.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol is a generalized procedure based on standard methods for evaluating DPP-IV inhibitors.

Objective: To determine the in vitro inhibitory activity of 4-oxopyrrolidine-1,2-dicarboxylate derivatives against DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-p-nitroanilide (G-P-pNA) substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (4-oxopyrrolidine-1,2-dicarboxylate derivatives)

  • Vildagliptin (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and vildagliptin in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of Tris-HCl buffer (pH 8.0).

  • Add 10 µL of the test compound solution at various concentrations. For the control well, add 10 µL of the solvent.

  • Add 20 µL of human recombinant DPP-IV solution and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the G-P-pNA substrate solution.

  • Measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Emerging Potential in Oncology

The pyrrolidine scaffold is also present in a number of compounds with demonstrated anticancer activity.[8][9] While specific studies on 4-oxopyrrolidine-1,2-dicarboxylates in oncology are nascent, the structural features of this scaffold suggest several potential mechanisms of action. The ketone functionality could act as a Michael acceptor, enabling covalent modification of key cancer-related proteins. Furthermore, the dicarboxylate groups could be tailored to target specific enzyme active sites or protein-protein interfaces.

Future research in this area could involve screening libraries of 4-oxopyrrolidine-1,2-dicarboxylate derivatives against a panel of cancer cell lines to identify initial hits. Subsequent mechanism-of-action studies could then elucidate the specific molecular targets and signaling pathways involved.

Conclusion and Future Directions

The 4-oxopyrrolidine-1,2-dicarboxylate scaffold represents a promising and underexplored area of medicinal chemistry. The existing evidence, primarily from related oxopyrrolidine derivatives, strongly suggests its potential in the development of novel therapeutics for neurodegenerative and metabolic diseases. The synthetic accessibility of the core structure and the numerous opportunities for chemical diversification make it an attractive starting point for drug discovery programs.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To understand the influence of substituents at the N1 and C2 positions, as well as modifications of the 4-oxo group, on biological activity and selectivity.

  • Elucidation of specific molecular targets: Moving beyond phenotypic screening to identify the precise proteins and pathways modulated by these compounds.

  • In vivo efficacy studies: To validate the therapeutic potential of lead compounds in relevant animal models of disease.

  • Exploration of novel therapeutic areas: Investigating the potential of this scaffold in other disease areas, such as oncology and infectious diseases.

By leveraging the insights and methodologies outlined in this technical guide, the scientific community can unlock the full therapeutic potential of this versatile and promising chemical scaffold.

References

  • Wagdy, L., El-Naga, S. A., Ali, W., & Younis, M. (2018). Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. Bioorganic & Medicinal Chemistry, 26(1), 133-143. [Link]

  • Stoyanov, G. S., & Doytchinova, I. A. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6296. [Link]

  • Almeida, J. F., et al. (1992). New enantioselective synthesis of 4-hydroxy-2-oxopyrrolidine-N-acetamide (oxiracetam) from malic acid. Tetrahedron: Asymmetry, 3(11), 1431-1442. [Link]

  • PubChem. (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate. [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 19(2), 170–179. [Link]

  • MDPI. (2025). Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening. [Link]

  • Wang, Y., et al. (2015). Enantioselective Amine-Catalyzed [4 + 2] Annulations of Allene Ketones and 2,3-Dioxopyrrolidine Derivatives: Synthesis of 4H-Pyran Derivatives. The Journal of Organic Chemistry, 80(14), 7288–7294. [Link]

  • Pospisil, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. [Link]

  • Sharma, P., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]

  • Amanote Research. (2019). Anti-Inflammatory and Neuroprotective Effects of DIPOPA (N,n-Diisopropyl-2-Oxopropanamide), an Ethyl Pyruvate Bioisoster, in the Postischemic Brain. [Link]

  • Abadi, A. H., et al. (2012). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Medicinal Chemistry, 8(3), 392–400. [Link]

  • Augeri, D. J., et al. (2006). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. Journal of Medicinal Chemistry, 49(12), 3624–3634. [Link]

  • Organic Syntheses. (2004). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses, 81, 233. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[4][10]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243–251. [Link]

  • Open Access Macedonian Journal of Medical Sciences. (2022). DPP-IV Inhibitory Activity of the Ethanolic Extract of Red Gedi Leaves Abelmoschus manihot L. Medic. [Link]

  • Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. International Journal of Molecular Sciences, 12(12), 8713–8721. [Link]

  • CABI Digital Library. (2015). Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]

  • Royal Society of Chemistry. (2017). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. [Link]

  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • MDPI. (2021). Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes. [Link]

  • Semantic Scholar. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In. [Link]

  • PMC. (2024). Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. [Link]

  • Organic Syntheses. (1993). Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses, 71, 169. [Link]

  • MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]

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Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolidine sca...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds.[1] The introduction of a 4-oxo functionality and specific stereochemistry at the C2 position offers a versatile platform for the development of novel therapeutic agents.

This guide is intended for researchers, scientists, and drug development professionals. It delves into the strategic considerations for the synthesis, provides a detailed step-by-step protocol, and explains the underlying chemical principles.

Strategic Approach: The Dieckmann Condensation

The core of this synthetic strategy revolves around the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester.[2][3][4][5][6] This powerful cyclization reaction is particularly well-suited for the formation of five- and six-membered rings.[3][4] In this case, an appropriately substituted N-benzyl aspartic acid diester will be cyclized to afford the desired 4-oxopyrrolidine ring system.

The overall synthetic pathway can be visualized as a two-step process:

  • Synthesis of the Diester Precursor: Preparation of diethyl N-benzyl-L-aspartate.

  • Intramolecular Cyclization: Dieckmann condensation of the diester to yield the target molecule.

This approach offers a reliable and efficient route to the desired product, leveraging well-established and understood chemical transformations.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization L-Aspartic_acid L-Aspartic acid Diethyl_ester Diethyl L-aspartate hydrochloride L-Aspartic_acid->Diethyl_ester   EtOH, SOCl2 N-Benzylation Diethyl N-benzyl-L-aspartate Diethyl_ester->N-Benzylation   Benzyl bromide, Base Dieckmann_Condensation Dieckmann Condensation N-Benzylation->Dieckmann_Condensation  Base (e.g., NaOEt) Target_Molecule 1-Benzyl 2-ethyl 4-oxopyrrolidine- 1,2-dicarboxylate Dieckmann_Condensation->Target_Molecule  Purification

Caption: Synthetic workflow for 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate.

Detailed Experimental Protocols

PART 1: Synthesis of Diethyl N-benzyl-L-aspartate (Precursor)

This part of the protocol details the preparation of the key diester intermediate required for the subsequent cyclization step.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Aspartic acid133.1013.3 g0.1
Ethanol (absolute)46.07200 mL-
Thionyl chloride (SOCl₂)118.9716.4 mL (26.2 g)0.22
Benzyl bromide171.0412.0 mL (17.1 g)0.1
Diisopropylethylamine (DIPEA)129.2434.8 mL (25.8 g)0.2
Diethyl ether74.12As needed-
Dichloromethane (DCM)84.93As needed-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Protocol:

A. Preparation of Diethyl L-aspartate hydrochloride

  • Esterification: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-aspartic acid (13.3 g, 0.1 mol) in absolute ethanol (200 mL).

  • Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (16.4 mL, 0.22 mol) dropwise over 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The solid will gradually dissolve.

  • Work-up: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to obtain a viscous oil. Add diethyl ether (100 mL) and triturate until a white solid precipitates.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum to yield diethyl L-aspartate hydrochloride. The crude product is typically used in the next step without further purification.

B. N-Benzylation

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude diethyl L-aspartate hydrochloride from the previous step in dichloromethane (200 mL).

  • Base Addition: Cool the solution to 0 °C and add diisopropylethylamine (DIPEA) (34.8 mL, 0.2 mol) dropwise.

  • Alkylation: Add benzyl bromide (12.0 mL, 0.1 mol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ solution (100 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL), then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure diethyl N-benzyl-L-aspartate.

PART 2: Dieckmann Condensation to Yield 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate

This part of the protocol describes the crucial cyclization step to form the target molecule.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl N-benzyl-L-aspartate279.3327.9 g0.1
Sodium ethoxide (NaOEt)68.057.5 g0.11
Toluene (anhydrous)92.14300 mL-
Hydrochloric acid (1 M aq.)36.46As needed-
Ethyl acetate88.11As needed-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Protocol:

  • Reaction Setup: In a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (300 mL) and sodium ethoxide (7.5 g, 0.11 mol).

  • Substrate Addition: Heat the suspension to 80 °C. Add a solution of diethyl N-benzyl-L-aspartate (27.9 g, 0.1 mol) in anhydrous toluene (50 mL) dropwise over 1 hour.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water (200 mL).

  • Acidification and Extraction: Acidify the aqueous layer to pH ~4 with 1 M HCl. Extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate.

Reaction Mechanism: The Dieckmann Condensation

The mechanism of the Dieckmann condensation is analogous to the intermolecular Claisen condensation.[2][3]

Dieckmann_Mechanism Start Diethyl N-benzyl-L-aspartate Enolate Enolate Formation (Base abstracts α-proton) Start->Enolate  NaOEt Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral_Intermediate Tetrahedral Intermediate Cyclization->Tetrahedral_Intermediate Elimination Elimination of Ethoxide Tetrahedral_Intermediate->Elimination Product β-keto ester (Target Molecule) Elimination->Product

Caption: Mechanism of the Dieckmann Condensation.

  • Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form an enolate.

  • Intramolecular Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion.

  • Tetrahedral Intermediate: This nucleophilic attack forms a cyclic tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating an ethoxide ion to reform the carbonyl group and yield the cyclic β-keto ester.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the ketone and esters).

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Dieckmann condensation is sensitive to moisture, which can hydrolyze the esters and the base. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: The choice of base is critical. Sodium ethoxide is a common choice when dealing with ethyl esters, as it minimizes transesterification side reactions.[2]

  • Reaction Monitoring: Closely monitoring the reaction by TLC is recommended to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Column chromatography is generally required to obtain a highly pure product. The choice of eluent system should be optimized based on TLC analysis.

Conclusion

The synthesis of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate via a Dieckmann condensation is a robust and reliable method for accessing this valuable heterocyclic intermediate. The protocols provided herein, along with the mechanistic insights and practical considerations, offer a comprehensive guide for researchers in the field of organic and medicinal chemistry. Careful execution of these steps will enable the efficient production of this compound for further applications in drug discovery and development.

References

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  • ResearchGate. Synthesis of poly‐β‐(α‐benzyl‐L‐aspartate) from L‐aspartic β‐lactam benzyl ester (3(R)‐benzoxycarbonyl‐2‐azetidinone). [Link]

  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]

  • Google Patents. CN102351725A - Process for synthesizing N-benzyl-3-(benzylamino)aspartic acid.
  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
  • PMC. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

  • Pharmaffiliates. (R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate. [Link]

  • RSC Publishing. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. [Link]

Sources

Application

protocol for N-benzylation of pyrrolidine derivatives

Application Note: Strategic N-Benzylation of Pyrrolidine Derivatives Executive Summary Pyrrolidines are privileged, nitrogen-containing heterocycles ubiquitous in modern medicinal chemistry and FDA-approved therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Benzylation of Pyrrolidine Derivatives

Executive Summary

Pyrrolidines are privileged, nitrogen-containing heterocycles ubiquitous in modern medicinal chemistry and FDA-approved therapeutics. The N-benzylation of the pyrrolidine ring serves a dual strategic purpose: it acts as a robust, orthogonal protecting group (cleavable via hydrogenolysis) and frequently functions as a critical lipophilic binding determinant in target-directed drug design. This application note details the mechanistic causality, comparative metrics, and self-validating protocols for the two most authoritative N-benzylation methodologies: Direct SN​2 Alkylation and Reductive Amination.

Mechanistic Causality & Strategy Selection

The functionalization of the pyrrolidine nitrogen is fundamentally driven by the nucleophilicity of the secondary amine. The selection between direct alkylation and reductive amination depends entirely on the substrate's steric environment and its sensitivity to over-alkylation.

Pathway A: Direct SN​2 Alkylation This pathway utilizes a benzyl halide (typically benzyl bromide) and a mild base.

  • Causality of Reagent Choice: The lone pair on the pyrrolidine nitrogen attacks the electrophilic benzylic carbon via an SN​2 transition state. A heterogeneous base, such as anhydrous K2​CO3​ , is strictly required to act as an acid scavenger. By neutralizing the generated hydrobromic acid ( HBr ), the base prevents the protonation of the unreacted pyrrolidine, which would otherwise stall the reaction.

  • Mechanistic Risk: The primary risk is exhaustive alkylation, leading to the formation of undesired quaternary ammonium salts. To mitigate this, the electrophile must be added dropwise at reduced temperatures to maintain a low localized concentration[1].

Pathway B: Reductive Amination This pathway utilizes benzaldehyde and a mild hydride donor, circumventing the risk of over-alkylation entirely.

  • Causality of Reagent Choice: The secondary amine condenses with benzaldehyde to form a highly electrophilic iminium ion intermediate. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reductant of choice over standard sodium borohydride ( NaBH4​ ). The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride, preventing the premature reduction of the unreacted benzaldehyde into benzyl alcohol. The iminium ion is then selectively and irreversibly reduced, yielding strictly the mono-alkylated tertiary amine[2].

Logical Workflow of Benzylation Strategies

Workflow Substrate Pyrrolidine Derivative Decision Select N-Benzylation Strategy Substrate->Decision Alkylation Direct SN2 Alkylation (Benzyl Bromide) Decision->Alkylation Robust substrate, cost-sensitive RedAmination Reductive Amination (Benzaldehyde) Decision->RedAmination Sensitive substrate, strict mono-alkylation ReagentsAlk Base: K2CO3 Solvent: ACN Temp: 25-60°C Alkylation->ReagentsAlk ReagentsRed Reductant: NaBH(OAc)3 Solvent: DCE Temp: 0-25°C RedAmination->ReagentsRed Product N-Benzyl Pyrrolidine Target ReagentsAlk->Product In-Process Control: TLC / Ninhydrin ReagentsRed->Product In-Process Control: LC-MS Mass Tracking

Decision workflow for selecting the optimal N-benzylation strategy for pyrrolidine derivatives.

Quantitative Data & Method Comparison

To facilitate method selection, the following table summarizes the quantitative performance metrics and operational parameters of both strategies based on standard medicinal chemistry practices.

ParameterDirect SN​2 AlkylationReductive Amination
Typical Yield 70% – 85%85% – 98%
Reaction Time 4 – 12 hours1 – 4 hours
Temperature Profile 0°C 25°C (up to 60°C)0°C 25°C
Chemoselectivity Moderate (Risk of quaternization)Excellent (Strictly mono-alkylation)
Atom Economy High (Byproduct: HBr )Moderate (Byproducts: Borates, Acetates)
Primary Reagents Benzyl bromide, K2​CO3​ , ACNBenzaldehyde, NaBH(OAc)3​ , DCE

Self-Validating Experimental Protocols

Every robust experimental procedure must act as a self-validating system, incorporating In-Process Controls (IPCs) to confirm mechanistic milestones before proceeding to the next step.

Protocol A: Direct N-Benzylation via SN​2 Alkylation

Objective: Synthesize N-benzylpyrrolidine using benzyl bromide under basic conditions.

  • System Preparation: Charge a flame-dried round-bottom flask with the pyrrolidine derivative (10.0 mmol, 1.0 eq) and anhydrous acetonitrile (ACN, 30 mL) under a nitrogen atmosphere.

  • Base Integration: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ , 20.0 mmol, 2.0 eq).

    • Causality: The heterogeneous nature of K2​CO3​ in ACN ensures it acts purely as an acid scavenger without engaging in undesired nucleophilic side reactions.

  • Electrophile Addition: Cool the vigorously stirring suspension to 0°C using an ice bath. Add benzyl bromide (10.5 mmol, 1.05 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0°C throttles the reaction kinetics, keeping the local concentration of the highly reactive benzyl bromide low to suppress exhaustive alkylation[1].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. Stain the plate with Ninhydrin.

    • Validation Logic: The secondary amine starting material will react with Ninhydrin to form a dark, highly visible spot. The successful formation of the tertiary N-benzyl product will result in a distinct Rf​ shift and a failure to stain strongly with Ninhydrin, confirming the consumption of the N-H bond.

  • Quench & Workup: Filter the suspension through a Celite pad to remove the inorganic salts ( K2​CO3​ and KBr ). Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (30 mL).

  • Isolation: Extract the aqueous layer with EtOAc (2 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography if trace dibenzylated quaternary salts are detected.

Protocol B: N-Benzylation via Reductive Amination

Objective: Synthesize N-benzylpyrrolidine using benzaldehyde and a mild hydride donor.

  • Iminium Formation: Dissolve the pyrrolidine derivative (10.0 mmol, 1.0 eq) and benzaldehyde (11.0 mmol, 1.1 eq) in anhydrous 1,2-Dichloroethane (DCE, 40 mL) at room temperature. Stir for 30–60 minutes.

    • Causality: Pre-stirring allows the thermodynamic equilibrium to heavily favor the formation of the iminium ion before any reductant is introduced, maximizing atom efficiency.

  • Selective Reduction: Cool the solution to 0°C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 15.0 mmol, 1.5 eq) in small portions over 10 minutes.

    • Causality: While NaBH(OAc)3​ is relatively stable, portion-wise addition prevents rapid exothermic spikes. The reagent selectively targets the iminium intermediate[2].

  • Propagation: Stir the opaque suspension at room temperature for 2–4 hours.

  • Self-Validation (IPC): Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Validation Logic: Track the disappearance of the iminium intermediate mass and the emergence of the target product mass ( [M+H]+ ). The complete absence of benzyl alcohol peaks confirms that the reductant did not prematurely attack the benzaldehyde.

  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO3​ (30 mL) and stir vigorously for 15 minutes.

    • Causality: The basic quench decomposes unreacted hydride species, neutralizes acetic acid byproducts, and ensures the target amine is fully deprotonated (free-based) for efficient organic extraction.

  • Isolation: Separate the layers and extract the aqueous phase with Dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO4​ , and concentrate in vacuo. The exquisite chemoselectivity of this method frequently yields >95% pure product, bypassing the need for chromatographic purification.

References

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal Literature Review. Available at:[Link]

  • Quora Chemistry Forums. "What is the final product of this reaction? Cyclopentanone + Pyrrolidine + Benzyl bromide." Mechanistic discussions on exhaustive alkylation. Available at:[Link]

Sources

Method

Application Note: Preparative Purification of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate by Silica Gel Column Chromatography

Strategic Overview & Molecular Profiling 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate (often referred to as N-Cbz-4-oxo-proline ethyl ester) is a highly versatile chiral building block utilized extensively in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Profiling

1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate (often referred to as N-Cbz-4-oxo-proline ethyl ester) is a highly versatile chiral building block utilized extensively in the synthesis of carbapenem antibiotics, peptidomimetics, and novel organocatalysts [1]. The purification of this intermediate from crude reaction mixtures—which typically contain unreacted precursors, epimerized byproducts, and inorganic salts—requires a meticulously designed chromatographic strategy.

As a Senior Application Scientist, I approach this purification not merely as a sequence of steps, but as a system governed by physicochemical causality. The target molecule possesses three distinct functional groups that dictate its behavior on a normal-phase silica gel column:

  • The C4 Ketone: Acts as a moderate hydrogen-bond acceptor.

  • The C2 Ethyl Ester: Provides a weak dipole moment.

  • The N1 Benzyl Carbamate (Cbz): This is the most critical structural feature. The Cbz group delocalizes the nitrogen lone pair, rendering the pyrrolidine ring non-basic.

Causality in Method Design: Because the pyrrolidine nitrogen is protected as a carbamate, it does not engage in strong ion-exchange interactions with the acidic silanol (Si–OH) groups of the silica gel. Consequently, the severe tailing typically associated with secondary amines is neutralized, completely eliminating the need for basic mobile phase modifiers (such as triethylamine) [2]. Furthermore, the benzyl moiety of the Cbz group provides a robust UV chromophore, making the compound highly responsive to UV detection at 254 nm [3].

Chromatographic Data & Method Optimization

Before committing the crude mixture to preparative chromatography, the solvent system must be empirically optimized. The goal is to achieve a Retention Factor ( Rf​ ) between 0.25 and 0.35 for the target compound in the main elution solvent, ensuring maximum resolution from closely eluting impurities.

Table 1: TLC Solvent System Optimization
Solvent System (v/v)Retention Factor ( Rf​ )Spot CharacteristicsChromatographic Suitability
Hexane / EtOAc (4:1)0.15Tight, circularToo slow for main elution; excellent for initial loading
Hexane / EtOAc (3:1)0.28Tight, circularOptimal for main target elution
Hexane / EtOAc (2:1)0.45Slight longitudinal diffusionUseful for late-stage gradient flushing
DCM / MeOH (95:5)0.82Diffuse, streakingPoor resolution; co-elutes with polar impurities
Table 2: Gradient Elution Profile (Standard 50g Silica Column)
Column Volume (CV)Solvent Ratio (Hex:EtOAc)Mechanistic Purpose
0.0 – 2.09:1Elute non-polar impurities (e.g., benzyl chloride traces)
2.0 – 5.04:1Approach target compound; elute less-polar byproducts
5.0 – 10.03:1Main target elution (N-Cbz-4-oxo-proline ethyl ester)
10.0 – 12.01:1Column flush to strip highly polar baseline material

Standard Operating Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, this protocol incorporates built-in self-validation mechanisms.

Step 1: 2D-TLC Stability Validation (The Self-Validating Check)

Why we do this: Beta-keto esters and 4-oxopyrrolidines can sometimes undergo enolization or degradation on acidic silica.

  • Spot the crude mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in Hexane/EtOAc (3:1).

  • Dry the plate completely under a gentle stream of air.

  • Rotate the plate 90 degrees and develop it again in the same solvent.

  • Validation: If the target spot lies perfectly on the diagonal, the compound is stable on silica. If off-diagonal spots appear, the compound is degrading, and the silica must be deactivated (e.g., pre-flushed with 1% TEA) prior to column packing.

Step 2: Column Packing (Slurry Method)
  • Suspend 50 g of Silica Gel 60 (230–400 mesh) in 150 mL of Hexane.

  • Pour the slurry into a glass column (approx. 3 cm diameter) in a single, continuous motion to prevent stratification.

  • Rinse the column walls with Hexane and apply mild positive air pressure to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed.

Step 3: Sample Loading (Dry Loading Strategy)

Why we do this: The crude mixture of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate is often a viscous oil. Wet loading can lead to broad bands and poor resolution.

  • Dissolve 2.0 g of the crude mixture in 10 mL of Dichloromethane (DCM).

  • Add 4.0 g of Celite (or dry silica) to the flask.

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour the dry powder onto the flat top of the packed silica bed. Add a 1 cm protective layer of clean sea sand on top.

Step 4: Gradient Elution & Fractionation
  • Begin elution using the gradient profile outlined in Table 2 .

  • Collect fractions in 20 mL test tubes.

  • Monitor the fractions in real-time using a UV lamp (254 nm) against the glass tubes. The Cbz group will strongly absorb UV light, allowing you to visually track the product band moving down the column.

  • Spot the UV-active fractions on a TLC plate and develop in Hexane/EtOAc (3:1). Pool all fractions containing the pure target compound ( Rf​ ~0.28).

Step 5: Concentration
  • Concentrate the pooled fractions under reduced pressure (water bath at 35°C to prevent thermal degradation of the ketone).

  • Dry the resulting pale-yellow oil under high vacuum to constant weight.

Process & Mechanistic Visualizations

Workflow A 1. Crude Mixture Profiling (TLC & 2D-TLC Validation) B 2. Column Packing (Silica Gel 60, Slurry Method) A->B C 3. Sample Loading (Dry Loading on Celite) B->C D 4. Gradient Elution (Hexane:EtOAc 9:1 to 3:1) C->D E 5. Fraction Collection (UV 254 nm Monitoring) D->E F 6. Concentration & QA (Rotary Evaporation & NMR) E->F

Fig 1: Step-by-step chromatographic workflow for target purification.

SeparationLogic cluster_0 Stationary Phase cluster_1 Analyte Functional Groups S1 Silanol (Si-OH) A1 C4 Ketone (Moderate Dipole) S1->A1 Moderate Ret. A2 C2 Ethyl Ester (Weak Dipole) S1->A2 Weak Ret. A3 N1 Cbz Carbamate (Strong H-Bond Acceptor) S1->A3 Strong Ret.

Fig 2: Analyte-stationary phase interactions dictating retention behavior.

References

  • Title: CBZ-Glycine ethyl ester (Physicochemical profiling of Cbz-protected amino esters) Source: ChemBK URL: [Link] [3]

Application

Application Note: 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate as a Divergent Scaffold in Drug Discovery

Strategic Significance in Medicinal Chemistry In modern drug discovery, the pursuit of novel chemical space relies heavily on versatile, stereochemically rich building blocks. 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarb...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance in Medicinal Chemistry

In modern drug discovery, the pursuit of novel chemical space relies heavily on versatile, stereochemically rich building blocks. 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS: 182750-13-6)[1] has emerged as a premier scaffold for the synthesis of complex peptidomimetics, spirocycles, and bridged bicyclic systems.

The strategic value of this molecule lies in its orthogonal protection strategy and its highly reactive C4-ketone handle :

  • Orthogonality: The N-benzyl carbamate (Cbz) can be cleaved via catalytic hydrogenolysis (Pd/C, H₂) under neutral conditions, leaving the C2-ethyl ester fully intact. Conversely, the C2-ethyl ester can be saponified using mild aqueous base (e.g., LiOH) without disturbing the Cbz group. This allows for bidirectional chain elongation in solid-phase peptide synthesis (SPPS) or fragment-based drug design.

  • Conformational Control: The introduction of substituents at the C4 position dictates the pyrrolidine ring pucker (Cγ-endo vs. Cγ-exo). This puckering directly influences the cis/trans isomerization equilibrium of the preceding prolyl amide bond[2]. Controlling this geometry is a fundamental requirement for designing stable foldamers, collagen mimetics, and high-affinity ligands for targets like Dipeptidyl Peptidase-4 (DPP-4).

  • Fsp³ Enhancement: The C4-ketone serves as an ideal anchor for Bucherer-Bergs reactions or enolate alkylations to construct spirocyclic and bridged bicyclic frameworks[3]. Increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven tactic to improve aqueous solubility, reduce plasma protein binding, and mitigate off-target toxicity in clinical candidates[4].

Divergent Synthetic Workflows

The following diagram illustrates the logical divergence from the core 4-oxopyrrolidine scaffold to various high-value pharmacophores used in drug development.

G Scaffold 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate (Orthogonal Scaffold) RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Scaffold->RedAm Wittig Wittig Olefination (Ph3P=CR2, Base) Scaffold->Wittig Bucherer Bucherer-Bergs (KCN, (NH4)2CO3) Scaffold->Bucherer App1 4-Amino Prolines (Peptidomimetics) RedAm->App1 App2 4-Alkylidene Prolines (Conformational Probes) Wittig->App2 App3 Spirohydantoins (High Fsp3 Scaffolds) Bucherer->App3

Caption: Divergent synthetic workflows from the 4-oxopyrrolidine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems. Each protocol includes specific chemical rationales (causality) and mandatory in-process control (IPC) checkpoints.

Protocol A: Diastereoselective Reductive Amination at C4

This protocol generates 4-amino proline derivatives, which are critical for synthesizing bridging linkers in Arginase inhibitors[3].

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is a mild hydride donor that requires an acidic environment to operate efficiently. By buffering the reaction with acetic acid (pH ~5), the C4-ketone is converted to the iminium ion, which is rapidly reduced. The unreacted ketone remains untouched by NaBH(OAc)₃, preventing the formation of the unwanted 4-hydroxyproline byproduct.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Imine Formation: Add the primary amine (1.1 eq) and glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, quench in 1 mL of saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. Proceed to quench ONLY IF: The extracted ion chromatogram (EIC) shows >95% consumption of the starting ketone mass (M+H = 306.1) and the appearance of the desired product mass. If the iminium intermediate is still present, add an additional 0.5 eq of NaBH(OAc)₃.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Wittig Olefination for C4-Alkylidene Prolines

This reaction is utilized to create rigidified conformational probes by locking the pyrrolidine ring into a specific pucker via exocyclic double bonds.

Causality & Rationale: The C2-proton of the scaffold is highly acidic due to the electron-withdrawing effects of the adjacent ethyl ester and the N-Cbz group. Using a strong, nucleophilic base (like n-BuLi) would cause rapid epimerization at the C2 stereocenter, destroying the enantiomeric purity. Potassium tert-butoxide (KOtBu) is utilized because its steric bulk prevents it from acting as a nucleophile, and performing the ylide formation at 0 °C minimizes base-catalyzed epimerization.

Step-by-Step Methodology:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.1 M) and cool to 0 °C under argon.

  • Deprotonation: Add KOtBu (1.4 eq, 1.0 M in THF) dropwise. Stir for 30 minutes until a vibrant yellow color persists, indicating ylide formation.

  • Coupling: Dissolve the 4-oxopyrrolidine scaffold (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Validation Checkpoint (Self-Validation): After 2 hours, perform TLC analysis (Hexanes:EtOAc 7:3). Proceed to workup ONLY IF: The UV-active starting material spot (R_f ~0.3) is completely consumed, and a new, non-polar UV-active spot (R_f ~0.6) has appeared. If starting material persists, the ylide was quenched by adventitious moisture; the batch must be re-subjected to fresh ylide.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether to precipitate triphenylphosphine oxide (Ph₃P=O). Filter, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data: Derivatization Strategies Comparison

The following table summarizes the quantitative metrics and strategic outcomes of functionalizing the 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate scaffold across various drug discovery applications.

Derivatization StrategyPrimary ReagentsTypical Yield (%)Diastereoselectivity (cis:trans)Downstream Application
Reductive Amination Amine, NaBH(OAc)₃, AcOH75 - 88%~ 3:1 to 5:1Arginase inhibitors, bridging linkers[3]
Wittig Olefination Ph₃P=CH₂, KOtBu, THF65 - 80%N/A (Achiral at C4)Conformational probes, rigidified peptides
Bucherer-Bergs KCN, (NH₄)₂CO₃, EtOH/H₂O60 - 75%~ 1:1 (Separable)Spirohydantoin scaffolds, high Fsp³ drugs[4]
Enolate Alkylation KHMDS, Electrophile (R-X)50 - 70%Highly substrate dependent[3.2.1] or [3.3.0] bicyclic prolines[3]

References

  • Chemsrc: 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate Chemical Properties Source: Chemsrc Database URL:[Link]

  • Proline Analogues Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Method

The Cornerstone of Chiral Pyrrolidines: Application Notes for 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate in Asymmetric Synthesis

Introduction: The Strategic Value of the 4-Oxopyrrolidine Scaffold In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the pyrrolidine ring system stands as a privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Oxopyrrolidine Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the pyrrolidine ring system stands as a privileged scaffold. Its prevalence in a vast array of natural products and pharmaceuticals underscores its significance. The strategic introduction of stereocenters onto this five-membered ring is a critical endeavor, and it is here that 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate emerges as a highly valuable and versatile chiral building block. This compound, derived from glutamic acid, offers a synthetically accessible entry point to a variety of stereochemically rich pyrrolidine derivatives. The presence of the 4-oxo group provides a key functional handle for the diastereoselective introduction of substituents, most notably through reduction to the corresponding 4-hydroxy derivatives. These chiral 4-hydroxypyrrolidines are, in turn, crucial intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, receptor antagonists, and antiviral agents.[1][2] This guide provides an in-depth exploration of the application of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate in asymmetric synthesis, with a focus on the diastereoselective reduction of the ketone functionality.

Core Application: Diastereoselective Reduction to Chiral 4-Hydroxypyrrolidines

The most prominent application of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate lies in its diastereoselective reduction to furnish either the cis- or trans-4-hydroxypyrrolidine-2-carboxylate diastereomers. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. This controlled access to both diastereomers from a single precursor is a powerful tool for building molecular diversity and for structure-activity relationship (SAR) studies in drug discovery.

The stereocenter at the C2 position, bearing the ethyl ester, directs the approach of the hydride reagent to the carbonyl at C4. The bulky N-benzyl group also plays a significant role in influencing the facial selectivity of the reduction.

Mechanism of Diastereoselection

The diastereoselectivity of the reduction can be rationalized by considering the conformational constraints of the pyrrolidine ring and the steric hindrance presented by the substituents.

  • Formation of trans-4-Hydroxypyrrolidine: Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), tend to approach the carbonyl group from the less hindered face, which is typically anti to the ester group at C2. This results in the formation of the trans-alcohol as the major product.[1]

  • Formation of cis-4-Hydroxypyrrolidine: Less sterically demanding reducing agents, such as sodium borohydride (NaBH₄), can exhibit different selectivity. The presence of a chelating metal in some cases can lead to a substrate-reagent complex that favors hydride delivery from the same face as the ester group, leading to the cis-alcohol. The solvent and temperature also play a crucial role in influencing this selectivity.

The ability to selectively generate either the cis or trans diastereomer is of paramount importance, as the relative stereochemistry of the hydroxyl and ester groups can have a profound impact on the biological activity of the final target molecule.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the diastereoselective reduction of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate.

Protocol 1: Diastereoselective Synthesis of trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate

This protocol focuses on the use of a sterically hindered hydride reagent to achieve high diastereoselectivity in favor of the trans product.

Materials:

  • 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) and dissolve in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 30-50% EtOAc in hexanes) to afford the trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate.

Expected Outcome: This procedure typically yields the trans diastereomer with high selectivity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

G cluster_setup Reaction Setup cluster_workup Workup & Purification start Dissolve 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate in anhydrous THF cool Cool to -78 °C start->cool add_reagent Add L-Selectride® dropwise cool->add_reagent react Stir at -78 °C for 3h add_reagent->react quench Quench with sat. aq. NaHCO₃ react->quench warm Warm to room temperature quench->warm extract Extract with Ethyl Acetate warm->extract wash_dry Wash with brine, dry over MgSO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by flash chromatography concentrate->purify end trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate purify->end

Caption: Workflow for the diastereoselective synthesis of the cis-hydroxy ester.

Data Presentation: Comparison of Reduction Methods

The choice of reducing agent has a significant impact on the diastereoselectivity of the reduction of the 4-oxo group. The following table summarizes typical results obtained for the reduction of N-protected 4-oxoproline esters.

EntryReducing AgentSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (cis:trans)
1L-Selectride®THF-78trans>95:5
2Sodium Borohydride (NaBH₄)MeOH0 to RTcis~70:30 - 85:15
3Lithium Aluminum Hydride (LiAlH₄)THF-78cis~80:20
4K-Selectride®THF-78trans>95:5

Note: The diastereomeric ratios are approximate and can vary depending on the specific substrate and reaction conditions.

Further Synthetic Transformations and Applications

The resulting chiral 4-hydroxypyrrolidine-2-carboxylates are valuable intermediates for a variety of subsequent transformations:

  • Mitsunobu Reaction: The stereochemistry of the hydroxyl group can be inverted under Mitsunobu conditions, providing access to the other diastereomer. [3]* Oxidation: The secondary alcohol can be oxidized back to the ketone, allowing for further functionalization at the 4-position.

  • Protection and Functionalization: The hydroxyl group can be protected, and the ester can be hydrolyzed or reduced to an alcohol, opening up further avenues for synthetic elaboration.

  • Synthesis of Bioactive Molecules: These chiral building blocks are key components in the synthesis of a wide range of biologically active compounds, including antiviral agents, enzyme inhibitors, and ligands for G-protein coupled receptors. [1][4]

Conclusion

1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate is a powerful and versatile chiral precursor for the asymmetric synthesis of highly functionalized pyrrolidine derivatives. The diastereoselective reduction of its 4-oxo group provides a reliable and controllable entry point to both cis- and trans-4-hydroxypyrrolidine-2-carboxylates, which are invaluable intermediates in the synthesis of complex, biologically active molecules. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this important chiral building block in their synthetic endeavors.

References

  • Duncton, M. A. J. Mini-Reviews in Organic Chemistry 2011, 8 (4), 385-393.
  • Fofana, M.; Diop, M.; Ndoye, C.; Excoffier, G.; Gaye, M. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry2023 , 11 (3), 71. [Link]

  • Ma, C. et al. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. European Journal of Medicinal Chemistry2019 , 182, 111654. [Link]

  • Mondal, S.; Jana, A.; Singh, V. K. A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters2015 , 56 (12), 1543-1546. [Link]

  • Sathyamoorthi, S.; Mandal, G.; Choudhary, S.; Schlegel, H. B.; van der Veken, P.; Mamos, P.; Augustyns, K.; Chandupatla, K. R. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. ChemRxiv2025 . [Link]

  • Sathyamoorthi, S.; Mandal, G.; Choudhary, S.; Schlegel, H. B.; van der Veken, P.; Mamos, P.; Augustyns, K.; Chandupatla, K. R. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank2025 , 2025(2), M1494. [Link]

  • Shitole, N. V.; Gade, S. K.; Dhavale, N. D. Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Synthesis2012 , 9 (4), 494-521. [Link]

  • Tukhbatshin, R. R.; Kurbangalieva, A. R.; Balakin, K. V.; Bachurin, S. O. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules2022 , 27 (15), 4995. [Link]

  • ETHYL 1-BENZYL-4-OXOPYRROLIDINE-3-CARBOXYLATE HCL. Aobchem. [Link] (accessed March 21, 2026).

  • Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (C14H17NO3). PubChemLite. [Link] (accessed March 21, 2026).

  • Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. ResearchGate. [Link] (accessed March 21, 2026).

Sources

Technical Notes & Optimization

Troubleshooting

stability of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate under acidic conditions

A Guide for Researchers on Stability Under Acidic Conditions Welcome to the technical support center for 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate. This molecule is a valuable and versatile building block in me...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Stability Under Acidic Conditions

Welcome to the technical support center for 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate. This molecule is a valuable and versatile building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex pyrrolidine scaffolds.[1][2][3] However, its multifunctional nature presents specific stability challenges, particularly under acidic conditions encountered during synthesis, deprotection, or purification steps.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the acidic lability of this compound. Our goal is to explain the chemical principles behind its potential degradation and offer validated protocols to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate under acidic conditions?

A1: When exposed to acidic conditions, 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate has three primary points of vulnerability due to its functional groups: the ethyl ester, the benzyloxycarbonyl (Cbz) protecting group, and the β-keto ester system as a whole.

  • Acid-Catalyzed Ester Hydrolysis: The ethyl ester at the C2 position can be hydrolyzed to a carboxylic acid.[4] This is a reversible reaction typically catalyzed by aqueous acid (e.g., HCl, H₂SO₄) and driven to completion by an excess of water.[5][6] The first step involves protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7][8]

  • Decarboxylation of the β-Keto Acid: This is often the most significant degradation pathway. If the ethyl ester is hydrolyzed (as described above), the resulting intermediate is a β-keto acid. This class of compounds is thermally unstable and readily loses carbon dioxide (CO₂) upon gentle heating in the presence of acid to yield a ketone, in this case, 1-benzyl-4-oxopyrrolidine.[9][10] The reaction proceeds through a cyclic, six-membered transition state.[11][12]

  • Cleavage of the N-Cbz Group (Acidolysis): The benzyloxycarbonyl (Cbz or Z) group is an amine protecting group. While it is stable to many acidic conditions, it can be cleaved by strong acids, such as HBr in acetic acid, or under prolonged exposure to moderately strong acids at elevated temperatures.[13][14] This process, known as acidolysis, results in the removal of the benzyl group and the formation of a secondary amine.

These pathways can occur sequentially or, under harsh conditions, concurrently. The specific outcome depends heavily on the reaction parameters.

Degradation_Pathways Figure 1. Primary Acid-Catalyzed Degradation Pathways Start 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate Intermediate Intermediate β-Keto Acid (Unstable) Start->Intermediate  Ester Hydrolysis  (H₃O⁺, H₂O) Product_Cbz_Cleavage Ethyl 4-oxopyrrolidine-2-carboxylate (Secondary Amine) Start->Product_Cbz_Cleavage  Cbz Cleavage  (Strong Acid, e.g., HBr/AcOH) Product_Decarboxylation 1-Benzyl-4-oxopyrrolidine + CO₂ + EtOH Intermediate->Product_Decarboxylation  Decarboxylation  (Δ, H⁺) Stability_Monitoring_Workflow Figure 2. Experimental Workflow for Stability Assessment A 1. Prepare Stock Solution of Compound in Inert Solvent C 3. Initiate Reaction (Add Stock to Acidic Medium at T) A->C B 2. Prepare Acidic Medium (e.g., 1M HCl in H₂O/THF) B->C D 4. Withdraw Aliquots (t = 0, 1h, 2h, 4h, 24h) C->D  Time Course E 5. Quench Aliquot (e.g., with aq. NaHCO₃) D->E F 6. Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Analyze by LC-MS & HPLC (Quantify Starting Material & Products) F->G H 8. Plot Data (% Compound vs. Time) G->H

Caption: Figure 2. Experimental Workflow for Stability Assessment

Detailed Protocol: Time-Course Stability Analysis by LC-MS

  • Preparation:

    • Prepare a 1 mg/mL stock solution of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate in a suitable organic solvent (e.g., Acetonitrile or THF).

    • Prepare your acidic test solution (e.g., 1M HCl in 1:1 Water/THF).

    • Prepare a quenching solution (e.g., saturated aqueous sodium bicarbonate).

  • Reaction Initiation:

    • In a thermostatted vial at your desired temperature (e.g., 25 °C), add a known volume of the acidic solution.

    • At time t=0, add a known volume of your compound stock solution to the acidic medium and mix thoroughly.

  • Time-Point Sampling:

    • Immediately at t=0, and at subsequent time points (e.g., 15 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing an excess of the quenching solution (e.g., 200 µL of sat. NaHCO₃). This neutralizes the acid and stops the degradation.

  • Sample Preparation for Analysis:

    • To the quenched aliquot, add a suitable extraction solvent (e.g., 500 µL of ethyl acetate) and vortex well.

    • Centrifuge to separate the layers and transfer the organic layer to a clean vial for analysis.

  • Analysis:

    • Analyze the organic extract by LC-MS and HPLC.

    • LC-MS: Identify the starting material and any degradation products by their mass-to-charge ratio (m/z).

    • HPLC: Use a UV detector to quantify the peak area of the starting material and any new peaks that appear over time. Calculate the percentage of starting material remaining at each time point.

This systematic approach provides quantitative data on the stability of your compound and helps you make informed decisions about your reaction conditions. [15]

References
  • Title: mechanism for the acid catalysed hydrolysis of esters - Chemguide Source: Chemguide URL: [Link]

  • Title: Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry Source: The Organic Chemistry Tutor (YouTube) URL: [Link]

  • Title: Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry Source: RSC Publishing URL: [Link]

  • Title: Hydrolysis of Esters and Amides Source: Dalal Institute URL: [Link]

  • Title: Acid Catalyzed Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

  • Title: CX7b. Enolates: Decarboxylation Source: Reactivity in Chemistry URL: [Link]

  • Title: Hydrolysis and Decarboxylation of ß-Keto Ester Example Source: AK LECTURES (YouTube) URL: [Link]

  • Title: Decarboxylation Reaction Mechanism Source: The Organic Chemistry Tutor (YouTube) URL: [Link]

  • Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters Source: AK LECTURES URL: [Link]

  • Title: Dieckmann Condensation Source: ResearchGate URL: [Link]

  • Title: Decarboxylation Source: Chemistry Steps URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrrolidines Source: IntechOpen URL: [Link]

  • Title: Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and Reactions of 3-Pyrrolidinones Source: ElectronicsAndBooks URL: [Link]

  • Title: Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals Source: MDPI URL: [Link]

  • Title: Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds Source: ACS Omega URL: [Link]

  • Title: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination Source: International Journal of Advanced Research URL: [Link]

  • Title: PREPARATION OF ETHYL 1-BENZYL-4-FLUOROPIPERIDINE-4-CARBOXYLATE Source: Organic Syntheses URL: [Link]

  • Title: Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Source: Technical Disclosure Commons URL: [Link]

  • Title: Protecting groups in organic synthesis Source: Unknown URL: [Link]

  • Title: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Pyrrolidine synthesis via ring contraction of pyridines Source: Nature Communications URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

spectral data for 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate

An in-depth analytical and performance comparison of 4-oxopyrrolidine derivatives, focusing on the selection, characterization, and downstream utility of different nitrogen-protecting groups in drug discovery. Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical and performance comparison of 4-oxopyrrolidine derivatives, focusing on the selection, characterization, and downstream utility of different nitrogen-protecting groups in drug discovery.

Executive Summary: The Role of N-Protected 4-Oxopyrrolidines

In the synthesis of peptidomimetics, carbapenem antibiotics, and conformationally constrained drug scaffolds, 4-oxopyrrolidine-2-carboxylate derivatives serve as indispensable chiral building blocks. The choice of the nitrogen protecting group—most commonly 1-Benzyl (N-Cbz) versus tert-Butyl (N-Boc) —profoundly impacts not only the chemical orthogonality of downstream reactions but also the analytical traceability of the intermediate.

This guide objectively compares the analytical performance and spectral data of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate (the N-Cbz protected ethyl ester) against its primary alternative, the N-Boc analog. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, we provide a self-validating framework for researchers to optimize their synthetic tracking and structural confirmation workflows.

Analytical Traceability and Chemical Orthogonality

The selection between N-Cbz and N-Boc protection is dictated by the causality of the downstream reaction environment [1].

  • The Product (N-Cbz): 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate offers superior analytical traceability. The benzyl carbamate moiety contains a strong UV chromophore ( π→π∗ transition), allowing for effortless reaction monitoring via LC-UV at 254 nm. Chemically, the Cbz group is highly stable to strongly acidic conditions (e.g., neat Trifluoroacetic acid) and is selectively cleaved via catalytic hydrogenolysis (H₂ over Pd/C).

  • The Alternative (N-Boc): The N-Boc analog is virtually UV-transparent, requiring evaporative light scattering detection (ELSD) or MS-only monitoring, which complicates routine benchtop tracking. However, it is orthogonal to hydrogenation, being cleaved exclusively under acidic conditions.

G Start 4-Oxopyrrolidine Protection Strategy Cbz 1-Benzyl (N-Cbz) Protection Start->Cbz Boc tert-Butyl (N-Boc) Protection Start->Boc AdvCbz UV-Active (254 nm) TFA Stable Cbz->AdvCbz AdvBoc UV-Transparent Base/Pd Stable Boc->AdvBoc DeprotCbz Deprotection: H2, Pd/C AdvCbz->DeprotCbz DeprotBoc Deprotection: TFA or HCl AdvBoc->DeprotBoc

Orthogonal protection strategies comparing N-Cbz and N-Boc derivatives for downstream synthesis.

Comparative Spectral Data Profiling

The structural characterization of proline and pyrrolidine derivatives is notoriously complex due to the presence of amide rotamers [2]. The partial double-bond character of the carbamate C-N bond restricts free rotation, trapping the molecule in cis and trans conformers on the NMR timescale at room temperature (298 K).

Quantitative Spectral Comparison

The following table summarizes the key spectral differentiators between the N-Cbz and N-Boc protected 4-oxopyrrolidine ethyl esters.

Analytical Technique1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate (N-Cbz)N-Boc-4-oxopyrrolidine-2-carboxylate ethyl ester (Alternative)
¹H NMR (CDCl₃, 298 K) Complex (Rotamers): Duplicated peaks for C2-H (~4.75 ppm) and ester CH₂ (~4.20 ppm). Distinct aromatic multiplet at 7.35 ppm (5H) and benzyl CH₂ at 5.15-5.25 ppm (2H).Complex (Rotamers): Duplicated peaks for C2-H. Characterized by a massive singlet at ~1.45 ppm (9H, tert-butyl). Lacks aromatic signals.
¹³C NMR (CDCl₃, 298 K) Ketone C=O: ~208 ppmEster C=O: ~171 ppmCarbamate C=O: ~154 ppmAromatic Carbons: 127-136 ppmKetone C=O: ~208 ppmEster C=O: ~171 ppmCarbamate C=O: ~153 ppmAliphatic Carbon: ~28 ppm (tert-butyl CH₃)
FT-IR (ATR, cm⁻¹) 1760 (Ketone C=O), 1740 (Ester C=O), 1705 (Carbamate C=O), 695 & 735 (Monosubstituted benzene C-H bend).1765 (Ketone C=O), 1745 (Ester C=O), 1695 (Carbamate C=O). Lacks aromatic bending vibrations.
LC-MS (ESI+) [M+H]⁺: m/z 292.1[M+Na]⁺: m/z 314.1UV Tracing: Excellent at 254 nm.[M+H]⁺: m/z 258.1 (Often weak)[M-Boc+H]⁺: m/z 158.1 (Major fragment)UV Tracing: Poor/None at 254 nm.
The Causality of NMR Coalescence

At room temperature, the ¹H and ¹³C NMR spectra of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate appear deceptively impure due to the ~1:1 mixture of cis/trans rotamers. To validate the purity of the system, researchers must supply thermal energy to overcome the rotational energy barrier ( ΔG‡ ). By heating the sample to 100 °C in DMSO-d₆, the rotamers interconvert rapidly, coalescing into sharp, single resonances [3].

G A Isolate N-Cbz 4-oxoproline B 1H NMR at 298 K (CDCl3) A->B C Complex Spectra (cis/trans Rotamers) B->C Restricted C-N rotation D Switch Solvent to DMSO-d6 C->D E VT-NMR at 373 K (100 °C) D->E F Coalesced Spectra (Single Conformer) E->F Overcome energy barrier

Workflow for resolving NMR spectral complexity caused by carbamate rotamers using Variable Temperature (VT) NMR.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural characterization, the following protocols provide a self-validating loop for confirming the identity and purity of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate.

Protocol A: Variable Temperature (VT) NMR for Rotamer Resolution

Purpose: To differentiate true chemical impurities from conformational rotamers.

  • Sample Preparation: Dissolve 15-20 mg of the purified 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate in 0.6 mL of anhydrous DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz or 500 MHz) at 298 K. Note the duplicated signals at ~4.7 ppm (C2-H) and ~4.2 ppm (ethyl CH₂).

  • Temperature Ramp: Gradually increase the probe temperature to 373 K (100 °C). Allow the sample to equilibrate for 10 minutes to ensure thermal homogeneity.

  • Coalesced Acquisition: Re-acquire the ¹H NMR spectrum. The duplicated peaks will coalesce into sharp singlets/multiplets, confirming that the room-temperature complexity was solely due to restricted C-N bond rotation.

  • Cooling: Return the probe to 298 K and verify that the rotameric state returns, ensuring the compound did not degrade under thermal stress.

Protocol B: LC-UV-MS Profiling for Reaction Monitoring

Purpose: To leverage the UV-active Cbz group for high-throughput purity analysis.

  • System Setup: Utilize a UHPLC system coupled to a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Column Selection: Equip a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Detection Parameters: Set the UV detector to extract at 254 nm (optimal for the Cbz benzyl ring) and 210 nm (general carbonyl absorbance). Set the MS to positive ion mode scanning from m/z 100 to 600.

  • Data Interpretation: The product will elute as a sharp peak with a strong 254 nm UV response and a corresponding mass signal of m/z 292.1 [M+H]⁺. If comparing against the N-Boc alternative, note that the N-Boc derivative will be nearly invisible at 254 nm and will predominantly show an m/z 158.1 fragment due to in-source loss of the Boc group.

Conclusion

While both N-Cbz and N-Boc protected 4-oxopyrrolidine-2-carboxylates are foundational to modern synthetic chemistry, 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate offers distinct analytical advantages. Its robust UV chromophore streamlines LC-MS reaction tracking, and its stability to acidic conditions provides a critical orthogonal pathway for complex peptide synthesis. Understanding the causality behind its complex room-temperature NMR spectra—driven by carbamate rotamers—is essential for accurate structural validation and preventing the misidentification of pure compounds as mixtures.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

  • De Grave, E. (2024). The Synthesis of Fluorinated Proline Analogues. ePrints Soton - University of Southampton. URL:[Link]

  • Witkop, B., Foltz, C. M., & American Chemical Society. (1957). "The Configuration of 5-Hydroxypipecolic Acid from Dates." Journal of the American Chemical Society, 79(1), 165–170. URL:[Link]

Comparative

A Comparative Guide to the Synthetic Routes of 4-Oxopyrrolidines

The 4-oxopyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and serving as a versatile building block in drug discovery. The strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-oxopyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and serving as a versatile building block in drug discovery. The strategic placement of the carbonyl group within the five-membered nitrogen-containing ring provides a key site for functionalization and molecular interactions. Consequently, the development of efficient and stereoselective synthetic routes to access this valuable heterocyclic system is of paramount importance to researchers and drug development professionals.

This guide provides an in-depth technical comparison of the primary synthetic strategies for constructing the 4-oxopyrrolidine core. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols for representative transformations, and present a comparative analysis of their respective strengths and limitations.

1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile stands out as a powerful and highly convergent method for the stereocontrolled synthesis of substituted pyrrolidines, including 4-oxopyrrolidine derivatives.

Mechanistic Rationale

Azomethine ylides, typically generated in situ from the condensation of an α-amino acid or its ester with an aldehyde or ketone, are 1,3-dipoles that readily react with electron-deficient alkenes. When an α,β-unsaturated ketone is employed as the dipolarophile, the concerted [3+2] cycloaddition directly furnishes the 4-oxopyrrolidine ring system. The stereochemical outcome of the reaction can often be controlled with high fidelity through the use of chiral catalysts, making this a favored approach for asymmetric synthesis.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "1,3-Dipolar Cycloaddition Workflow"

Experimental Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The following protocol is a representative example of a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition to synthesize a chiral 4-oxopyrrolidine derivative.

Materials:

  • Glycine methyl ester hydrochloride

  • Aromatic aldehyde (e.g., benzaldehyde)

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Copper(I) iodide (CuI)

  • Chiral ligand (e.g., Fesulphos)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%) and the chiral Fesulphos ligand (5.5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, suspend glycine methyl ester hydrochloride in anhydrous toluene and add triethylamine (1.1 equivalents). Stir for 15 minutes.

  • Add the aromatic aldehyde (1.0 equivalent) to the glycine methyl ester solution and stir for a further 30 minutes to form the imine.

  • Transfer the solution containing the imine to the flask with the catalyst complex.

  • Add the α,β-unsaturated ketone (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-oxopyrrolidine.

EntryYlide Precursor (Imino ester)DipolarophileCatalyst SystemSolventYield (%)dr (endo:exo)ee (%)
1Glycine methyl ester derivativeN-Methyl maleimideCu(I)/FesulphosToluene75>95:595
2Alanine methyl ester derivativeDimethyl fumarateAgOAc / (R)-FesulphosToluene9498:298

Data adapted from relevant literature sources.

Aza-Nazarov Cyclization

The aza-Nazarov cyclization is an electrocyclic reaction that provides access to various nitrogen-containing heterocycles, including derivatives of 4-oxopyrrolidines, such as α-methylene-γ-lactams. This method involves the 4π-electrocyclization of an aza-pentadienyl cation.

Mechanistic Rationale

In a typical aza-Nazarov cyclization leading to a 4-oxopyrrolidine-related structure, an N-acyliminium ion is generated in situ. This species then undergoes a Lewis acid or Brønsted acid-promoted 4π-electrocyclization to form a five-membered ring. A subsequent elimination step yields the final product. The stereochemical outcome of the cyclization is governed by the principles of orbital symmetry (conrotatory ring closure).

dot graph TD { rankdir=TB; node [shape=box, style=rounded];

} caption: "Aza-Nazarov Cyclization Mechanism"

Experimental Protocol: Catalytic Aza-Nazarov Cyclization

This protocol describes a silver triflate (AgOTf) catalyzed aza-Nazarov reaction to synthesize an α-methylene-γ-lactam.[1]

Materials:

  • 3,4-Dihydroisoquinoline

  • α,β-Unsaturated acyl chloride (e.g., 2-(trimethylsilylmethyl)acryloyl chloride)

  • Silver triflate (AgOTf)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • In a flame-dried reaction tube under an inert atmosphere, dissolve the 3,4-dihydroisoquinoline (1.0 equivalent) in anhydrous acetonitrile.

  • Add the α,β-unsaturated acyl chloride (1.2 equivalents) to the solution at room temperature.

  • Add silver triflate (20 mol%) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 80 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and filter through a short pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the α-methylene-γ-lactam product.

EntryImineAcyl ChlorideCatalystYield (%)dr
13,4-Dihydroisoquinoline2-(TMSM)acryloyl chloride20 mol% AgOTf79>99:1
2Acyclic imine2-(TMSM)acryloyl chloride20 mol% AgOTf64-764.3:1 to 16:1

Data adapted from a study on catalytic aza-Nazarov cyclizations.[1]

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions offer a powerful and often stereocontrolled approach to the synthesis of 4-oxopyrrolidines. These methods typically involve the formation of a key carbon-nitrogen or carbon-carbon bond to construct the pyrrolidine ring from a linear precursor.

Intramolecular Michael Addition (Aza-Michael Reaction)

The intramolecular conjugate addition of an amine to an α,β-unsaturated ketone is a common and effective strategy for the synthesis of 4-oxopyrrolidines. The reaction can be promoted by either a base or an acid and often proceeds with high diastereoselectivity, which is dictated by the stereochemistry of the starting material and the transition state of the cyclization.

dot graph TD { rankdir=LR; node [shape=box];

} caption: "Intramolecular Aza-Michael Addition"

Experimental Protocol: Intramolecular Aza-Michael Addition

Materials:

  • A suitable amino-enone precursor

  • Base (e.g., sodium methoxide, DBU) or Acid (e.g., acetic acid)

  • Appropriate solvent (e.g., methanol, THF)

Procedure:

  • Dissolve the amino-enone precursor in the chosen solvent.

  • Add the catalyst (base or acid) to the solution at the desired temperature (e.g., room temperature).

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-oxopyrrolidine.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more starting materials react in a one-pot fashion to form a complex product, provide a highly efficient and atom-economical route to diverse molecular scaffolds, including 4-oxopyrrolidines.

Representative Multicomponent Strategy

A notable example involves the one-pot synthesis of 4-arylidene-5-oxopyrrolidine derivatives. This reaction can be based on a sequence of reactions such as an Ugi condensation followed by an intramolecular cyclization.

dot graph TD { rankdir=TB; node [shape=box, style=rounded];

} caption: "Multicomponent Reaction for 4-Oxopyrrolidines"

Comparative Analysis of Synthetic Routes

Synthetic RouteAdvantagesDisadvantagesStereocontrol
1,3-Dipolar Cycloaddition Highly convergent, excellent stereocontrol, good functional group tolerance, access to complex scaffolds.Requires synthesis of specific imino esters or in situ generation of ylides.Excellent, especially with chiral catalysts.
Aza-Nazarov Cyclization Access to α-methylene-γ-lactams, can be catalytic, good diastereoselectivity in some cases.Substrate scope can be limited, may require specific activating groups (e.g., TMS).Good to excellent, often dependent on the substrate.
Intramolecular Cyclization Often high yielding and stereoselective, utilizes readily available linear precursors.Requires multi-step synthesis of the linear precursor.Good to excellent, often substrate-controlled.
Multicomponent Reactions High atom and step economy, rapid access to molecular diversity, operational simplicity.Optimization can be challenging, purification of the final product can be difficult.Can be variable, often requires chiral auxiliaries or catalysts for stereocontrol.

Conclusion

The synthesis of 4-oxopyrrolidines can be achieved through a variety of elegant and efficient synthetic strategies. The choice of the optimal route depends on several factors, including the desired substitution pattern, the need for stereochemical control, the availability of starting materials, and the desired scale of the synthesis.

For the construction of complex, stereochemically defined 4-oxopyrrolidines, the 1,3-dipolar cycloaddition of azomethine ylides stands out as a particularly powerful and versatile method. The aza-Nazarov cyclization offers a valuable alternative for the synthesis of related α-methylene-γ-lactams. Intramolecular cyclizations provide a reliable and often highly stereoselective approach, provided the linear precursors are readily accessible. Finally, multicomponent reactions offer a rapid and efficient means to generate libraries of diverse 4-oxopyrrolidine derivatives for high-throughput screening.

References

  • Zhu, H. L., et al. (2012). α-Oxo-β-Butyrolactam, N-Containing Pronucleophile in Organocatalytic One-Pot Assembly of Butyrolactam-Fused Indoloquinolizidines. J. Org. Chem., 77(17), 7737–7743. [Link]

  • Southwick, P. L., & Crouch, R. T. (1953). The Condensation of Oxalic Esters with Esters of β- Alanine and N-Substituted β-Aminopropionic Acids. Synthesis of Some Derivatives of 2,3- Dioxopyrrolidine and 2-Oxo-3-Methoxy-3-Pyrroline. J. Am. Chem. Soc., 75(14), 3413–3417. [Link]

  • Hernández-Toribio, J., et al. (2008). Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with α,β-Unsaturated Ketones. Organic Letters, 11(2), 393–396. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. [Link]

  • Nazarov, I. N., & Torgov, I. V. (1941). Izv. Akad. Nauk SSSR, Ser. Khim., 1, 82.
  • Tümgel, I., et al. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein J. Org. Chem., 19, 58-71. [Link]

  • Bates, R. W., et al. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Org. Biomol. Chem., 18, 810-829. [Link]

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Reactant of Route 1
Reactant of Route 1
1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate
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